molecular formula C20H17Cl2N3O4S B2435364 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 921559-05-9

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2435364
CAS RN: 921559-05-9
M. Wt: 466.33
InChI Key: ZAJDQHKSMXTEMS-UHFFFAOYSA-N
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Description

Thiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in medicinal chemistry for their anti-inflammatory, analgesic, and anti-viral properties .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of certain precursors . For example, the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl involved the condensation of cyanuric chloride with aniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques . Density functional theory (DFT) is often used to evaluate the stability, nature of bonding, and reactivity of these compounds .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with proteins. For example, one study found that a similar compound exhibited binding affinity for two SARS-COV-2 proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using DFT. This includes evaluating hyper-conjugative interactions within the molecules, which account for the bioactivity of the compound .

Scientific Research Applications

Antiviral Activity

The compound has been found to have antiviral activity . Specifically, it has shown effectiveness against the tobacco mosaic virus. This suggests potential applications in the development of new antiviral drugs or treatments .

Antibacterial Activity

Research has indicated that the compound has antibacterial activity . It has been found to be effective against both Gram-positive and Gram-negative bacteria. This opens up possibilities for its use in the creation of new antibacterial agents .

Antifungal Activity

The compound has also demonstrated antifungal properties . This suggests that it could be used in the development of new antifungal treatments .

Anticancer Activity

The compound has shown potential as an anticancer agent . It has been found to be particularly effective against breast cancer cell lines. This suggests that it could be used in the development of new treatments for breast cancer .

Herbicidal Properties

The compound has been found to have herbicidal properties . This suggests potential applications in agriculture, particularly in the development of new herbicides .

Inhibition of Human Recombinant Serotonin

The compound has been found to inhibit human recombinant serotonin . This suggests potential applications in the treatment of conditions related to serotonin, such as depression .

Synthesis of Important Triazolinone Herbicide Sulfentrazone

The compound is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone . This suggests potential applications in the production of this herbicide .

Antiproliferative Agents

The compound has shown potential as an antiproliferative agent . This suggests that it could be used in the development of new treatments for conditions characterized by abnormal cell growth, such as cancer .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structures and biological activities. Some compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard drugs .

Future Directions

Future research could focus on synthesizing new derivatives and evaluating their biological activities. This could include testing their anti-viral, anti-inflammatory, and analgesic properties .

properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O4S/c1-28-14-5-11(6-15(9-14)29-2)19(27)25-20-24-13(10-30-20)8-18(26)23-12-3-4-16(21)17(22)7-12/h3-7,9-10H,8H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJDQHKSMXTEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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